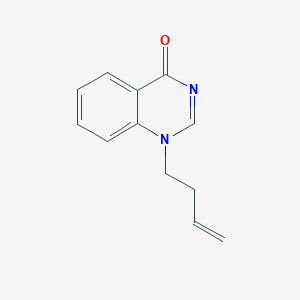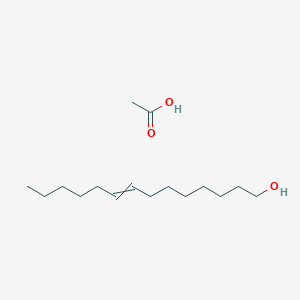
1,8-Dihidroxi-2-naftalenaldehído
Descripción general
Descripción
1,8-Dihydroxy-2-naphthaldehyde is a chemical compound used as a starting material to synthesize naphthopyran derivatives and as an intermediate in the total synthesis of palmarumycin CP17 analogs . It has a molecular weight of 188.18 .
Synthesis Analysis
The synthesis of 1,8-Dihydroxy-2-naphthaldehyde involves excited state intramolecular proton transfers (ESIPT). If several hydroxyl groups are located close to each other in a molecule, then the ESIPT process can lead to the next one . This process is called a stepwise excited state intramolecular double proton transfer (stepwise ESIDPT) and leads to the formation of two molecular tautomers .Molecular Structure Analysis
The molecular structure of 1,8-Dihydroxy-2-naphthaldehyde has been studied using complete active space self-consistent field (CASSCF) and multi-state complete active-space second-order perturbation (MS-CASPT2) methods . Three different tautomer minima of S1-ENOL, S1-KETO-1, and S1-KETO-2 and two crucial conical intersections of S1S0-KETO-1 and S1S0-KETO-2 in and between the S0 and S1 states were obtained .Chemical Reactions Analysis
The chemical reactions of 1,8-Dihydroxy-2-naphthaldehyde involve a stepwise excited state intramolecular double proton transfer (stepwise ESIDPT). This process leads to the formation of two molecular tautomers . The first proton transfer from S1-ENOL to S1-KETO-1 is barrierless, whereas the second one from S1-KETO-1 to S1-KETO-2 demands a barrier of ca. 6.0 kcal/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-Dihydroxy-2-naphthaldehyde have been studied using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) methods . The excited state double intramolecular proton transfer (ESDPT) process and the photophysical properties of this compound are affected by distinct external electric fields (EEFs) .Aplicaciones Científicas De Investigación
Transferencia de Protones Doble en Estado Excitado (ESDPT)
DHNA ha sido estudiado por sus propiedades de transferencia de protones doble en estado excitado (ESDPT). Este proceso es significativo para comprender el comportamiento fotofísico de las moléculas y puede llevar al desarrollo de materiales con propiedades luminiscentes novedosas . El mecanismo ESDPT en DHNA implica una transferencia escalonada de protones en el estado excitado, lo cual es crucial para las bandas de emisión dual en aplicaciones de fluorescencia.
Rendimiento de la Fotoluminiscencia
Los conocimientos obtenidos del estudio del ESDPT de DHNA son valiosos para diseñar materiales moleculares con excelentes desempeños fotoluminiscentes. La capacidad de DHNA para exhibir bandas de emisión dual lo convierte en un candidato potencial para la creación de materiales fotoluminiscentes avanzados .
Análisis de la Decaimiento de la Fluorescencia
La cinética de decaimiento de la fluorescencia de DHNA ha sido analizada rigurosamente, proporcionando un marco teórico para comprender la decaimiento de la fluorescencia de compuestos que experimentan ESDPT. Este análisis es esencial para el desarrollo de sensores basados en fluorescencia y agentes de imagen .
Relé de Protones Intramolecular
La investigación ha explorado DHNA como un caso de estudio para la transferencia de protones doble escalonada activada ópticamente en relés de protones intramoleculares. Este estudio contribuye al diseño de sistemas de relés de protones en electrónica molecular y fotónica .
Influencia de los Campos Eléctricos Externos
DHNA se ha utilizado para estudiar el efecto de los campos eléctricos externos en el proceso ESDPT y las propiedades fotofísicas. Comprender esta influencia puede conducir al desarrollo de materiales sensibles al campo eléctrico para su uso en sensores e interruptores .
Cálculos Químicos Cuánticos
Los cálculos químicos cuánticos que involucran DHNA han proporcionado información sobre la estructura molecular y el comportamiento durante ESDPT. Estos cálculos son fundamentales para predecir el comportamiento de compuestos similares y diseñar moléculas con las propiedades deseadas .
Mecanismo De Acción
Target of Action
The primary target of 1,8-Dihydroxy-2-naphthaldehyde is the excited state double proton transfer (ESDPT) process . This process involves the transfer of protons in the excited state, which is a crucial aspect of many biological and chemical reactions .
Mode of Action
1,8-Dihydroxy-2-naphthaldehyde interacts with its targets through a stepwise ESDPT mechanism . Specifically, the first proton transfer from S1-ENOL to S1-KETO-1 is barrierless, whereas the second one from S1-KETO-1 to S1-KETO-2 demands a barrier of approximately 6.0 kcal/mol . This stepwise mechanism is crucial for the compound’s interaction with its targets .
Biochemical Pathways
The ESDPT process of 1,8-Dihydroxy-2-naphthaldehyde affects the potential energy surfaces (PESs), leading to changes in the energy barrier . Increasing the positive external electric field (EEF) results in a decrease in the energy barrier, while vice versa . These changes in the PESs and energy barrier can have significant downstream effects on various biochemical pathways .
Pharmacokinetics
Its mode of action suggests that its bioavailability could be influenced by factors such as the presence of eefs .
Result of Action
The result of 1,8-Dihydroxy-2-naphthaldehyde’s action is the occurrence of dual-emission bands . This is due to the trapping of the compound in the S1 state, which enables these dual-emission bands . This property makes 1,8-Dihydroxy-2-naphthaldehyde potentially useful for designing novel molecular materials with excellent photoluminescent performances .
Action Environment
The action of 1,8-Dihydroxy-2-naphthaldehyde is influenced by environmental factors, particularly EEFs . The ESDPT process of the compound can be affected by distinct EEFs . For instance, when the EEF changes from +10 × 10 −4 a.u. to +20 × 10 −4 a.u., the fluorescence peak undergoes a blue shift from 602 nm to 513 nm in the keto2 form . This suggests that the compound’s action, efficacy, and stability can be regulated and controlled by manipulating the EEF .
Safety and Hazards
1,8-Dihydroxy-2-naphthaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Direcciones Futuras
The mechanistic insights gained from studying 1,8-Dihydroxy-2-naphthaldehyde are not only helpful for understanding ESDPT but also useful for designing novel molecular materials with excellent photoluminescent performances . The stepwise proton transfers can consist of more than two ESIPT reactions, depending on the molecular structure and the number of involved hydroxyl groups .
Análisis Bioquímico
Biochemical Properties
1,8-Dihydroxy-2-naphthaldehyde plays a significant role in biochemical reactions, particularly in the ESDPT process . The ESDPT process of 1,8-Dihydroxy-2-naphthaldehyde is affected by distinct external electric fields (EEFs) . The intramolecular hydrogen bond (IHB) parameters, including bond lengths and angles, change in the distinct EEFs .
Molecular Mechanism
The molecular mechanism of 1,8-Dihydroxy-2-naphthaldehyde involves the ESDPT process . The potential energy surfaces (PESs) indicate that the ESDPT process of 1,8-Dihydroxy-2-naphthaldehyde is stepwise . Increasing the positive EEF results in a decrease in the energy barrier accordingly, while vice versa .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,8-Dihydroxy-2-naphthaldehyde can change over time. For instance, the absorption and fluorescence spectra undergo a corresponding red or blue shift in the EEF
Propiedades
IUPAC Name |
1,8-dihydroxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-6-8-5-4-7-2-1-3-9(13)10(7)11(8)14/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXCVGGCXRBENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60826869 | |
| Record name | 1,8-Dihydroxynaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60826869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858457-19-9 | |
| Record name | 1,8-Dihydroxynaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60826869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,8-Dihydroxy-2-naphthaldehyde interesting for photochemical studies?
A: 1,8-Dihydroxy-2-naphthaldehyde (DHNA) possesses two intramolecular hydrogen bonds, making it an ideal model compound to study ESDPT. [, ] This process is fundamental in chemistry and biology, impacting areas like photosynthesis and the development of fluorescent probes. DHNA's relatively simple structure allows researchers to investigate the intricacies of ESDPT with computational methods and spectroscopic techniques. []
Q2: How does an external electric field influence the ESDPT process in DHNA?
A: Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) demonstrate that external electric fields (EEFs) can significantly impact the ESDPT process in DHNA. [] Positive EEFs weaken the intramolecular hydrogen bonds, decreasing the energy barrier for ESDPT and leading to a blue shift in the fluorescence spectrum. Conversely, negative EEFs strengthen the hydrogen bonds, increasing the energy barrier and causing a red shift in the fluorescence. This control over ESDPT through EEFs could pave the way for novel applications in optoelectronics and molecular switches. []
Q3: Is the ESDPT process in DHNA a synchronous or stepwise mechanism?
A: Both experimental and computational studies confirm that the ESDPT in DHNA occurs through a stepwise mechanism. [, ] Ultrafast spectroscopy reveals that the first proton transfer is extremely fast, occurring within 150 fs. [] The second proton transfer is slower and reversible, ultimately leading to two distinct tautomer emissions. [] These experimental findings are supported by potential energy surface calculations, which identify a two-step pathway as the most energetically favorable route for ESDPT in DHNA. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-Benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B1514489.png)
![(2S,3S,5R,6R)-6-[[(4S,4Ar,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1514492.png)




![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(phenylmethyl)-, (2R)-](/img/structure/B1514497.png)


